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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic properties of the three human

aldolase isozymes—Aldolase A (muscle), Aldolase B (liver), and Aldolase C (brain)—with their

key substrates, Fructose-1,6-bisphosphate (FBP) and Fructose-1-phosphate (F1P).

Understanding the distinct catalytic efficiencies of these isozymes is crucial for research in

metabolic diseases, cancer biology, and drug development.

Data Presentation: Kinetic Parameters of Aldolase
Isozymes
The catalytic efficiencies of aldolase isozymes A, B, and C for the cleavage of Fructose-1,6-

bisphosphate (FBP) and Fructose-1-phosphate (F1P) are summarized below. These kinetic

parameters highlight the substrate specificity and physiological roles of each isozyme.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1215638?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isozyme Substrate Km (μM) kcat (s-1)
kcat/Km (M-1s-
1)

Aldolase A
Fructose-1,6-

bisphosphate
10 12.1 1.21 x 106

Fructose-1-

phosphate
- - -

Aldolase B
Fructose-1,6-

bisphosphate
0.8 0.67 8.38 x 105

Fructose-1-

phosphate
2,400 4.5 1.88 x 103

Aldolase C
Fructose-1,6-

bisphosphate
10.7 ± 0.5 5.2 ± 0.2 4.86 x 105[1]

Fructose-1-

phosphate
16,000 ± 2000 2.8 ± 0.3 1.75 x 102[1]

Note: Values for Aldolase A with Fructose-1-phosphate are not readily available in the literature,

reflecting its strong preference for Fructose-1,6-bisphosphate. The kcat for Fructose-1,6-

bisphosphate of aldolase C is intermediate to those of aldolases A and B, at 12.1 sec−1 and

0.67 sec−1, respectively[1]. The Km of aldolase C for FBP is closer to that of aldolase A than

B[1].

Experimental Protocols
The determination of aldolase kinetic parameters is typically performed using a coupled-

enzyme assay. This method measures the rate of NADH oxidation, which is proportional to the

rate of fructose phosphate cleavage by aldolase.

Principle:

Aldolase cleaves Fructose-1,6-bisphosphate or Fructose-1-phosphate into triose phosphates

(dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P) or

glyceraldehyde). In the presence of triosephosphate isomerase (TPI), DHAP is converted to

G3P. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) then oxidizes G3P, reducing
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NAD+ to NADH. The rate of NADH formation is monitored spectrophotometrically at 340 nm.

For assays involving Fructose-1-phosphate, the glyceraldehyde produced is phosphorylated by

triose kinase to G3P.

Materials:

Purified recombinant human aldolase isozymes (A, B, and C)

Fructose-1,6-bisphosphate (FBP)

Fructose-1-phosphate (F1P)

Triosephosphate isomerase (TPI)

Glycerol-3-phosphate dehydrogenase (GDH)

α-glycerophosphate dehydrogenase[2]

NAD+ or NADH[2][3]

Assay Buffer (e.g., 100 mM KPi, pH 7.2)[2]

EDTA[2]

Bovine Serum Albumin (BSA)[2]

Microplate reader or spectrophotometer capable of reading at 340 nm[2]

Procedure:

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, NAD+,

TPI, and GDH. For tissue or cell samples, homogenize in ice-cold aldolase assay buffer[4].

Centrifuge to remove insoluble material[4].

Substrate and Enzyme Addition: Add varying concentrations of the substrate (FBP or F1P) to

the wells of a microplate. Initiate the reaction by adding a known concentration of the

aldolase isozyme.
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Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C.

Measure the absorbance at 340 nm in kinetic mode, with readings taken every 2-3 minutes

for 10-60 minutes[4].

Data Analysis: Calculate the initial reaction velocities (V0) from the linear portion of the

kinetic curve. Plot the initial velocities against the substrate concentrations and fit the data to

the Michaelis-Menten equation to determine Km and Vmax. The turnover number (kcat) can

be calculated from Vmax and the enzyme concentration.
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Caption: Workflow for determining aldolase kinetic parameters.

Aldolase in Cellular Signaling
Aldolase isozymes are not only metabolic enzymes but also participate in various signaling

pathways, influencing cell proliferation, invasion, and drug resistance, particularly in cancer.

Wnt Signaling Pathway:
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All three aldolase isozymes (A, B, and C) have been shown to positively regulate the canonical

Wnt signaling pathway. They achieve this by disrupting the interaction between GSK-3β and

Axin, which is a key component of the β-catenin destruction complex. This leads to the

stabilization and nuclear translocation of β-catenin, activating Wnt target gene expression.[5]
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Caption: Aldolase regulation of the canonical Wnt signaling pathway.

EGFR Signaling Pathway:

Aldolase A (ALDOA) has been implicated in regulating the Epidermal Growth Factor Receptor

(EGFR) signaling pathway in gastric cancer. Overexpression of ALDOA can lead to increased

cell proliferation and cisplatin resistance through the activation of EGFR and its downstream

effectors, ERK1/2 and AKT.[6]
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Caption: Aldolase A involvement in the EGFR signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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